molecular formula C19H17NO3 B1213896 Cusparine CAS No. 529-92-0

Cusparine

Cat. No. B1213896
CAS RN: 529-92-0
M. Wt: 307.3 g/mol
InChI Key: RIXOVHWIYRZQDC-UHFFFAOYSA-N
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Description

Cusparine is a crystalline alkaloid found in angostura bark . It has a molecular formula of C19H17NO3 .


Molecular Structure Analysis

Cusparine has a molecular weight of 307.34 . Its structure includes a total of 43 bonds, with 26 non-H bonds, 17 multiple bonds, 4 rotatable bonds, and 17 aromatic bonds. It also contains 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 3 aromatic ethers, and 1 Pyridine .

Scientific Research Applications

Alkaloids and Their Biological Relevance

  • Galipea officinalis and Its Alkaloids: Galipea officinalis, a shrubby tree used in folk medicine, contains alkaloids including cusparine. This study highlights the structural elucidation of cusparine and other quinoline alkaloids from this species, emphasizing the relevance of these compounds in biochemical research (Rakotoson et al., 1998).

Synthesis and Characterization of Complex Compounds

  • Sparteine and α-Isosparteine Complexes with Copper(II) Sulfate : Research on the synthesis of complexes involving CuSO4 and alkaloids like sparteine or α-isosparteine, which are chemically similar to cusparine, was conducted. This study provides insights into the stoichiometry, spectral characterization, and magnetic properties of these compounds (Jasiewicz et al., 2007).

Role in Space Research

  • COSPAR and Chemical Evolution : The Committee on Space Research (COSPAR) discussed topics such as chemical evolution in space, which might indirectly relate to the study of complex organic molecules like cusparine and their roles in biological processes (Black, 1979); (Baker & Chandran, 2018).

Interaction with Metallic Elements

  • Hydrothermal Ore-Forming Processes : Research on the solubility of metal sulfides like Cu in chloride solutions under various conditions provides context for understanding how cusparine and similar alkaloids might interact with metal ions in natural environments (Hemley et al., 1992).
  • Copper Sulfide (CuS) in Biomedical Research : The properties of copper sulfide nanoparticles are explored for potential biomedical applications. This research can be linked to the interaction of cusparine with copper ions and the implications for health and medicine (Goel et al., 2014).

Photocatalytic Properties and Nanostructures

  • CuO Nanostructures and Photocatalytic Properties : The synthesis and characterization of CuO nanostructures, which might have relevance in the context of cusparine's potential interaction with copper-based materials (Yongqian Wang et al., 2016).
  • Hybrid Cu2O-Based Heterogeneous Nanostructures : The development of hybrid Cu2O-based nanostructures, including their synergistic properties, could provide insights into cusparine's interaction with such materials (Shaodong Sun, 2015).

properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-21-18-11-14(20-16-5-3-2-4-15(16)18)8-6-13-7-9-17-19(10-13)23-12-22-17/h2-5,7,9-11H,6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXOVHWIYRZQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=CC=CC=C21)CCC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331994
Record name Cusparine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cusparine

CAS RN

529-92-0
Record name 2-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cusparine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cusparine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CUSPARINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O6Z9S15DF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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